molecular formula C12H20N4O B2421193 4-Amino-1-cyclopentyl-N-ethyl-n-methyl-1H-pyrazole-3-carboxamide CAS No. 2101198-94-9

4-Amino-1-cyclopentyl-N-ethyl-n-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2421193
CAS No.: 2101198-94-9
M. Wt: 236.319
InChI Key: ITHTXHVXVTYNBI-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopentyl-N-ethyl-n-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with a unique structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopentyl-N-ethyl-n-methyl-1H-pyrazole-3-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the amino, cyclopentyl, ethyl, and methyl groups. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopentyl-N-ethyl-n-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentyl-N-ethyl-n-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-Amino-1-cyclopentyl-N-ethyl-n-methyl-1H-pyrazole-3-carboxamide has a unique combination of functional groups that confer distinct chemical and biological properties. Its cyclopentyl and ethyl groups may enhance its stability and bioavailability, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-amino-1-cyclopentyl-N-ethyl-N-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-3-15(2)12(17)11-10(13)8-16(14-11)9-6-4-5-7-9/h8-9H,3-7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHTXHVXVTYNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=NN(C=C1N)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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